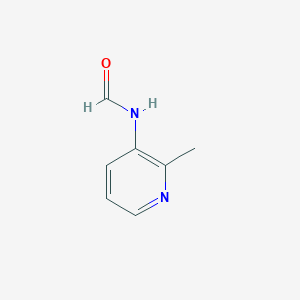
N-(2-Methylpyridin-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpyridin-3-yl)formamide, also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPF is a derivative of pyridine and is synthesized through a simple method that involves the reaction of 2-methylpyridine with formic acid.
Wirkmechanismus
The mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry is not fully understood. However, it is believed that N-(2-Methylpyridin-3-yl)formamide acts by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpyridin-3-yl)formamide has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-Methylpyridin-3-yl)formamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-Methylpyridin-3-yl)formamide in lab experiments is its ease of synthesis. N-(2-Methylpyridin-3-yl)formamide can be synthesized using simple laboratory techniques and is relatively inexpensive. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to have low toxicity in animal models. However, one of the limitations of N-(2-Methylpyridin-3-yl)formamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methylpyridin-3-yl)formamide. One area of research is the development of more efficient synthesis methods for N-(2-Methylpyridin-3-yl)formamide. Another area of research is the exploration of N-(2-Methylpyridin-3-yl)formamide's potential applications in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, N-(2-Methylpyridin-3-yl)formamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and anti-inflammatory properties make it a promising candidate for further research. Future research on N-(2-Methylpyridin-3-yl)formamide should focus on developing more efficient synthesis methods, exploring its potential applications in other fields, and fully understanding its mechanism of action in medicinal chemistry.
Synthesemethoden
The synthesis of N-(2-Methylpyridin-3-yl)formamide involves the reaction of 2-methylpyridine with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces N-(2-Methylpyridin-3-yl)formamide as the main product along with water as a by-product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpyridin-3-yl)formamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(2-Methylpyridin-3-yl)formamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. N-(2-Methylpyridin-3-yl)formamide has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
116286-64-7 |
|---|---|
Produktname |
N-(2-Methylpyridin-3-yl)formamide |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-(2-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
HUTQCQFSEXFITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NC=O |
Kanonische SMILES |
CC1=C(C=CC=N1)NC=O |
Synonyme |
Formamide, N-(2-methyl-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



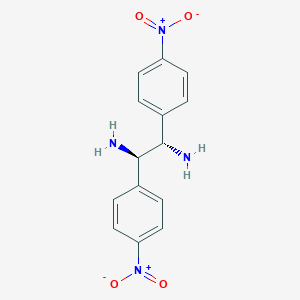
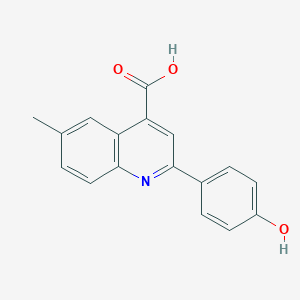

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
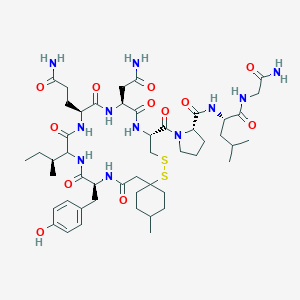


![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
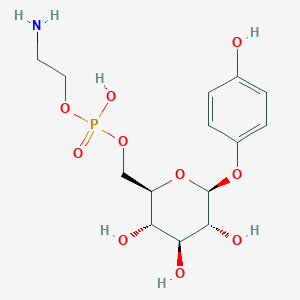
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)

